5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride
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Overview
Description
5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride is a chemical compound with the molecular formula C9H10ClN3O. It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride typically involves the cyclization of acylthiosemicarbazides with iodine. This reaction is followed by desulfurization and intramolecular rearrangement to yield the desired oxadiazole derivative . Another method involves the use of benzohydrazide and carboxylic acid, with 1,1’-carbonyldiimidazole (CDI) and triphenylphosphine as dehydrating agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole: A closely related compound with similar chemical properties.
5-(4-Fluorophenyl)-1,3,4-oxadiazole:
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Known for its use in the development of new materials.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H10ClN3O |
---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
N-methyl-5-phenyl-1,3,4-oxadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H,10,12);1H |
InChI Key |
ZVGWLJVLRLUARN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(O1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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